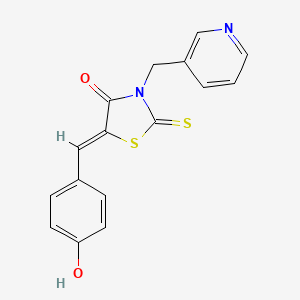
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione typically involves the functionalization of 1,4-naphthoquinone. One common method is the Friedel-Crafts acylation reaction, where 1,4-naphthoquinone reacts with 3-chloro-2,4-pentanedione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and column chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction of the quinone ring can yield hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer and antimicrobial agent . The chloro substituent and dioxopentan-3-yl group may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Chloro-1,4-naphthoquinone: Similar structure but lacks the dioxopentan-3-yl group, affecting its reactivity and applications.
Juglone (5-hydroxy-1,4-naphthoquinone): A natural derivative with hydroxyl substitution, known for its antimicrobial properties.
Uniqueness
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione is unique due to the presence of both a chloro substituent and a dioxopentan-3-yl group.
Propriétés
IUPAC Name |
3-chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-7(17)11(8(2)18)12-9-5-3-4-6-10(9)14(19)15(20)13(12)16/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZRFKFFKPDCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-Chlorophenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5094882.png)


![5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid](/img/structure/B5094908.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5094911.png)
![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5094925.png)
![5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5094927.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5094935.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B5094945.png)
![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5094956.png)
![(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5094959.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5094965.png)
![N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5094967.png)
